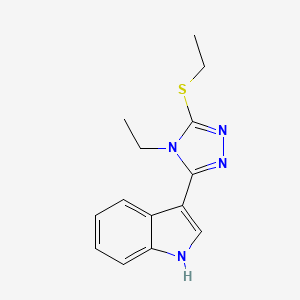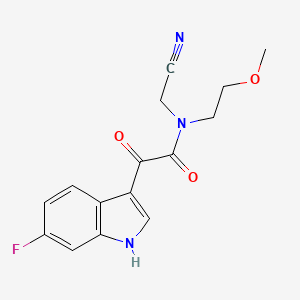
N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is not fully understood. However, it is believed that the compound interacts with specific proteins in cells, leading to changes in their activity and function. This interaction may be responsible for the compound's ability to detect metal ions and its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide can induce changes in the biochemical and physiological processes of cells. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is its versatility in scientific research applications. However, its limitations include its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases.
3. Development of new fluorescent probes based on the structure of the compound.
4. Exploration of the compound's potential as a photosensitizer for photodynamic therapy of cancer cells.
5. Investigation of the compound's potential as a modulator of ion channels in cells.
Conclusion:
In conclusion, N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a novel compound with potential applications in various scientific research fields. Its versatility and potential therapeutic benefits make it an attractive target for further investigation and development. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide involves the reaction of 6-fluoroindole-3-carboxylic acid with N-(2-methoxyethyl)-N-methylglycine methyl ester, followed by the addition of cyanomethyl lithium and acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy of cancer cells. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-22-7-6-19(5-4-17)15(21)14(20)12-9-18-13-8-10(16)2-3-11(12)13/h2-3,8-9,18H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVDMSVMHLDCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC#N)C(=O)C(=O)C1=CNC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(6-fluoro-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-enamide](/img/structure/B2465817.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine](/img/structure/B2465818.png)
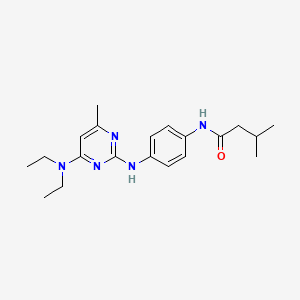
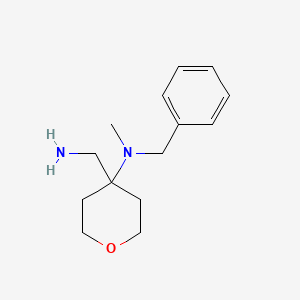
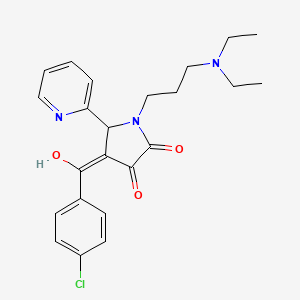
![3-(2-Fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2465827.png)
![2-[1,6,7-Trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetamide](/img/structure/B2465828.png)
![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)
![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)


